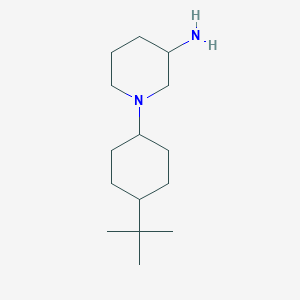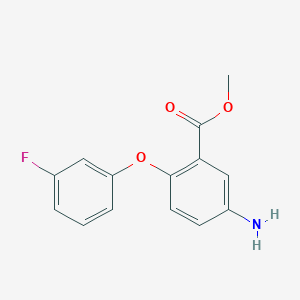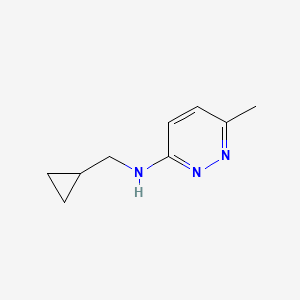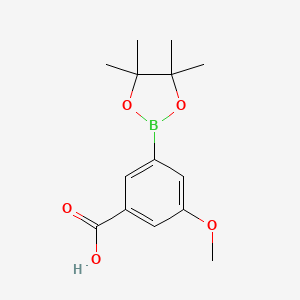![molecular formula C14H22N2O2 B1465844 2-Methoxy-4-[2-(piperidin-1-yl)ethoxy]aniline CAS No. 927673-04-9](/img/structure/B1465844.png)
2-Methoxy-4-[2-(piperidin-1-yl)ethoxy]aniline
Overview
Description
2-Methoxy-4-[2-(piperidin-1-yl)ethoxy]aniline is a chemical compound with the molecular formula C₁₂H₁₈N₂O It is characterized by the presence of a methoxy group (-OCH₃) and a piperidin-1-yl ethoxy group attached to an aniline core
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with aniline as the starting material.
Step-by-Step Synthesis:
Nitration: Aniline is first nitrated to form p-nitroaniline.
Reduction: The nitro group in p-nitroaniline is reduced to an amino group, yielding p-phenylenediamine.
Alkylation: The amino group in p-phenylenediamine is alkylated with 2-chloroethanol to introduce the ethoxy group.
Substitution: The resulting compound undergoes substitution with piperidine to form the final product.
Industrial Production Methods: Industrial production of this compound involves scaling up the above synthetic routes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The amino group in this compound can be oxidized to form a nitroso or nitro compound.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the ethoxy and piperidin-1-yl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as tin (Sn) and hydrochloric acid (HCl) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and various alkyl halides are employed.
Major Products Formed:
Oxidation Products: Nitrosoaniline and nitroaniline derivatives.
Reduction Products: Amino derivatives of the compound.
Substitution Products: Various alkylated and substituted derivatives.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in various organic synthesis reactions.
Medicine: Research is ongoing to explore its use in drug development, especially in the treatment of diseases that involve the modulation of biological pathways.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Methoxy-4-[2-(piperidin-1-yl)ethoxy]aniline exerts its effects involves its interaction with specific molecular targets and pathways. The presence of the methoxy and piperidin-1-yl groups allows it to bind to receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-Methoxy-4-(piperidin-1-yl)aniline: Similar structure but lacks the ethoxy group.
2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline: Contains a different piperidine derivative.
2-N-[2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl]-4-N-(2-propan-2-ylsulfonylphenyl)-1,3,5-triazine-2,4-diamine: A more complex derivative with additional functional groups.
Uniqueness: The presence of the ethoxy group in 2-Methoxy-4-[2-(piperidin-1-yl)ethoxy]aniline distinguishes it from its similar compounds, providing unique chemical and biological properties.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
Properties
IUPAC Name |
2-methoxy-4-(2-piperidin-1-ylethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-17-14-11-12(5-6-13(14)15)18-10-9-16-7-3-2-4-8-16/h5-6,11H,2-4,7-10,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBLCEAIMVHHMOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)OCCN2CCCCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-Bromophenyl)methyl]piperidin-3-amine](/img/structure/B1465766.png)
![3-[(4-Methoxypiperidine-1-carbonyl)amino]benzoic acid](/img/structure/B1465767.png)
![8-(Pyrimidin-2-yl)-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B1465769.png)
![8-(Thiazol-2-yl)-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B1465770.png)


[3-(methylamino)propyl]amine](/img/structure/B1465774.png)
![[2-(3,4-Dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methanamine](/img/structure/B1465777.png)



![6-(propan-2-yl)-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one](/img/structure/B1465784.png)
